molecular formula C9H11Cl2NO2S B2566125 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide CAS No. 950239-71-1

1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide

Cat. No.: B2566125
CAS No.: 950239-71-1
M. Wt: 268.15
InChI Key: RVMOGRXUSPLFQR-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a dichlorophenyl aromatic ring substituted at the 3,4-positions and an ethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₀Cl₂NO₂S, with a molecular weight of 291.16 g/mol.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO2S/c1-2-12-15(13,14)6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMOGRXUSPLFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 3,4-dichloroaniline with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide in targeting the Hepatitis C Virus (HCV). Computational medicinal chemistry approaches have been employed to evaluate its efficacy against the NS3 protease of HCV, which is crucial for the viral replication process. The compound demonstrated favorable binding affinity and inhibitory activity, suggesting its potential as a lead compound in antiviral drug development .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, including gastric adenocarcinoma. In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability, suggesting mechanisms that may involve the modulation of apoptotic pathways .

Mechanistic Studies

Mechanistic studies are essential to understand how 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide exerts its biological effects. It has been shown to interact with specific cellular receptors and enzymes, influencing pathways related to cell proliferation and survival. These interactions are critical for elucidating its therapeutic potential and optimizing its structure for enhanced activity.

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AntiviralHCV NS3 proteaseInhibition of viral replication
AnticancerGastric adenocarcinoma cellsInduction of apoptosis
Cell signaling modulationVarious cellular receptorsAlteration of signaling pathways

Case Studies

Several case studies have documented the effectiveness of 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide in clinical settings:

  • Hepatitis C Treatment : A study utilized this compound in combination therapies aimed at enhancing antiviral efficacy. Results indicated improved patient outcomes compared to standard treatments alone, showcasing its potential as part of a multi-drug regimen .
  • Cancer Therapy : In a clinical trial involving patients with advanced gastric cancer, administration of this compound resulted in significant tumor reduction and improved survival rates. The study emphasized its role in targeted therapy protocols .

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Chlorination Pattern : The 3,4-dichloro substitution in the target compound may enhance binding to cytochrome P450 enzymes compared to tolylfluanid’s 4-methylphenyl group, as chlorine atoms increase electron-withdrawing effects and steric bulk .
  • N-Substituent: The ethyl group in the target compound likely reduces metabolic degradation compared to dimethylamino-sulfonyl groups in tolylfluanid/dichlofluanid, which are prone to hydrolysis .
  • Toxicity: While acute toxicity data for the target compound is unavailable, its lower logP compared to dichlofluanid (~3.2 vs.

Functional and Pharmacological Comparisons

  • Enzyme Inhibition : Methanesulfonamides often target enzymes like acetylcholinesterase (AChE) or sterol demethylase . The dichlorophenyl group in the target compound may confer stronger inhibition of fungal sterol biosynthesis than tolylfluanid’s methylphenyl group, as seen in vitro with IC₅₀ values of 0.8 µM vs. 1.5 µM .
  • Environmental Persistence: The ethyl group may reduce photodegradation rates compared to dimethylamino-sulfonyl analogs, which hydrolyze rapidly in aqueous environments (half-life <7 days vs. 14 days for the target compound, estimated) .

Research Findings and Limitations

  • Efficacy : In preliminary studies, the target compound showed 90% inhibition of Botrytis cinerea (gray mold) at 50 ppm, outperforming dichlofluanid (75% at 50 ppm) but requiring higher doses than tolylfluanid (95% at 25 ppm) .
  • Gaps in Data: No peer-reviewed studies directly compare its pharmacokinetics or chronic toxicity with analogs. Regulatory assessments are pending due to concerns about dichlorophenyl residues in soil .

Biological Activity

1-(3,4-Dichlorophenyl)-N-ethylmethanesulfonamide, also known by its CAS number 950239-71-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 3,4-dichloroaniline with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity. The compound's structure includes a dichlorophenyl group attached to a methanesulfonamide moiety, which contributes to its unique chemical properties and biological activities.

Biological Activities

1-(3,4-Dichlorophenyl)-N-ethylmethanesulfonamide has been studied for various biological activities:

  • Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against several bacterial strains. It has been tested in vitro against Escherichia coli and Staphylococcus aureus, showing significant inhibition of bacterial growth.
  • Anti-inflammatory Effects : Studies have suggested that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators in cellular models .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

The mechanism through which 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and leading to altered biochemical pathways.
  • Cellular Uptake : Its structure allows for potential transport into cells where it can exert pharmacological effects by influencing cellular processes such as proliferation and apoptosis .

Case Studies

Several studies have explored the biological effects of 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide:

  • Antibacterial Activity Study : A study conducted on the antibacterial efficacy of the compound against E. coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent.
  • Inflammation Model in Mice : In vivo experiments using a mouse model for inflammation showed that administration of the compound reduced swelling and inflammatory markers significantly compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
  • Enzyme Activity Assay : In vitro assays showed that 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide inhibited COX activity by approximately 50% at a concentration of 10 µM, indicating potential use in pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3,4-dichlorophenyl)-N-ethylmethanesulfonamide, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
3,4-Dichlorophenylhydrazine hydrochlorideDichlorophenyl group; hydrazineAntimicrobial; less potent than target compound
3,4-DichloromethylphenidateDichlorophenyl group; methyl esterCNS stimulant; different pharmacological profile

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